

# Comparative Analysis of Monoamine Transporter Affinity: 4-FPM, Cocaine, and Methylphenidate

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## Compound of Interest

Compound Name: 4-Fluorophenmetrazine

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This guide provides an objective comparison of the in vitro monoamine transporter affinity of three psychostimulant compounds: 4-Fluoromethylphenidate (4-FPM), cocaine, and methylphenidate. The data presented is compiled from peer-reviewed studies and is intended to serve as a resource for research and drug development.

## Data Presentation: Monoamine Transporter Inhibition

The following table summarizes the in vitro inhibition potencies (IC<sub>50</sub> and K<sub>i</sub> values) of (±)-threo-4-Fluoromethylphenidate, cocaine, and methylphenidate at the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). Lower values indicate a higher binding affinity.

Compound	DAT	NET	SERT
(±)-threo-4-FPM (IC <sub>50</sub> , nM)	61	31	>10,000
Cocaine (IC <sub>50</sub> , nM)	~96 - 640	~280 - 3,400	~110 - 1,100
Methylphenidate (IC <sub>50</sub> , nM)	131	83	>10,000
Cocaine (K <sub>i</sub> , μM)	0.2 - 0.7	0.2 - 0.7	0.2 - 0.7
Methylphenidate (K <sub>i</sub> , μM)	~0.1	~0.1	~100

## Key Findings

- 4-Fluoromethylphenidate (4-FPM) demonstrates a high affinity for both the dopamine transporter (DAT) and the norepinephrine transporter (NET), with a notably higher potency for NET.<sup>[1]</sup> Its affinity for the serotonin transporter (SERT) is negligible.<sup>[1]</sup> The biological activity of 4-FPM is primarily associated with its (±)-threo isomers.<sup>[1]</sup>
- Cocaine acts as a non-selective monoamine reuptake inhibitor, displaying comparable affinity for DAT, NET, and SERT.<sup>[2]</sup>
- Methylphenidate exhibits a strong preference for DAT and NET, with a significantly lower affinity for SERT, similar to 4-FPM.<sup>[2][3]</sup>

## Experimental Protocols

The data presented in this guide were primarily obtained through in vitro radioligand binding and uptake inhibition assays. A generalized protocol for these experiments is outlined below.

### Radioligand Binding/Uptake Inhibition Assay

Objective: To determine the concentration of a test compound that inhibits 50% of the binding of a specific radioligand to a monoamine transporter (IC<sub>50</sub>) or the inhibition constant (K<sub>i</sub>).

Materials:

- Cell Lines: Human Embryonic Kidney (HEK293) cells stably expressing the human dopamine transporter (hDAT), norepinephrine transporter (hNET), or serotonin transporter (hSERT).
- Radioligands:
  - For DAT: [ $^3\text{H}$ ]WIN 35,428 or [ $^3\text{H}$ ]dopamine
  - For NET: [ $^3\text{H}$ ]nisoxetine or [ $^3\text{H}$ ]norepinephrine
  - For SERT: [ $^3\text{H}$ ]citalopram or [ $^3\text{H}$ ]serotonin
- Assay Buffer: Krebs-Henseleit buffer (KHB) or a similar physiological buffer.
- Test Compounds: 4-FPM, cocaine, and methylphenidate dissolved in an appropriate solvent (e.g., DMSO).
- Instrumentation: Scintillation counter, 96-well microplates.

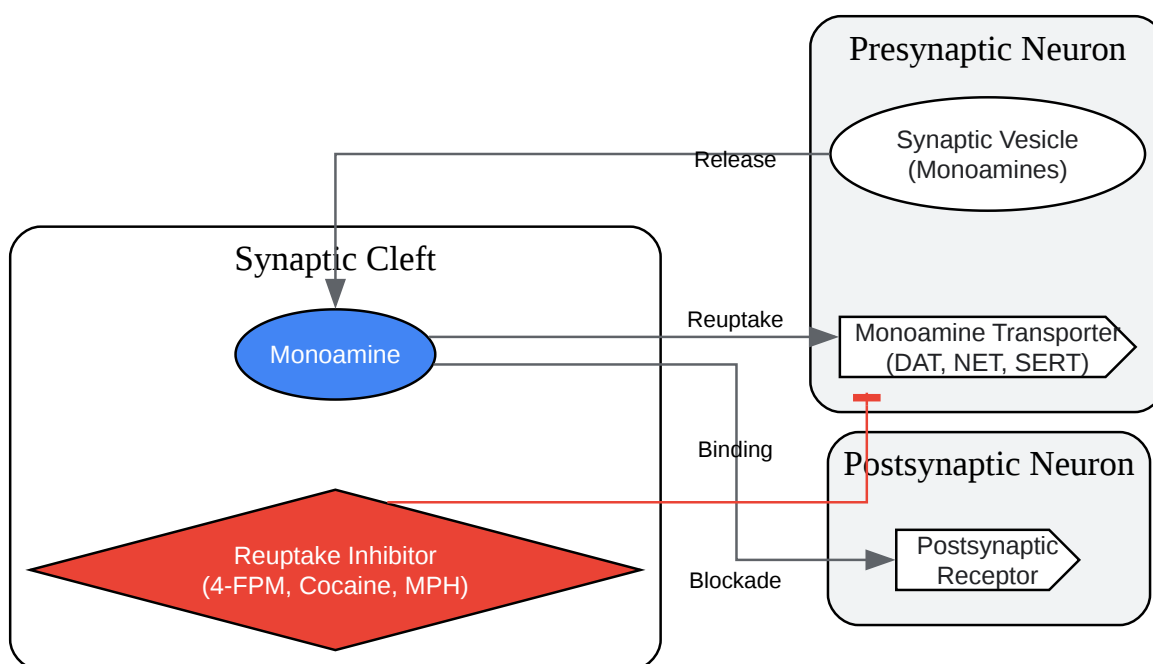
#### Procedure:

- Cell Culture: HEK293 cells expressing the target transporter are cultured to approximately 80-90% confluency and then seeded into 96-well plates.
- Assay Preparation: On the day of the experiment, the cell monolayers are washed with the assay buffer.
- Incubation: Cells are incubated with a fixed concentration of the appropriate radioligand and varying concentrations of the test compound. Non-specific binding is determined in the presence of a high concentration of a known non-labeled competing ligand.
- Equilibration: The plates are incubated at room temperature for a specified time to allow the binding to reach equilibrium.
- Termination: The binding reaction is terminated by rapidly washing the cells with ice-cold assay buffer to remove any unbound radioligand.
- Cell Lysis: The cells are lysed to release the bound radioligand.

- **Scintillation Counting:** The amount of radioactivity in each well is measured using a scintillation counter.
- **Data Analysis:** The IC<sub>50</sub> value is calculated by plotting the percentage of inhibition of radioligand binding against the concentration of the test compound. The K<sub>i</sub> value can be calculated from the IC<sub>50</sub> using the Cheng-Prusoff equation.

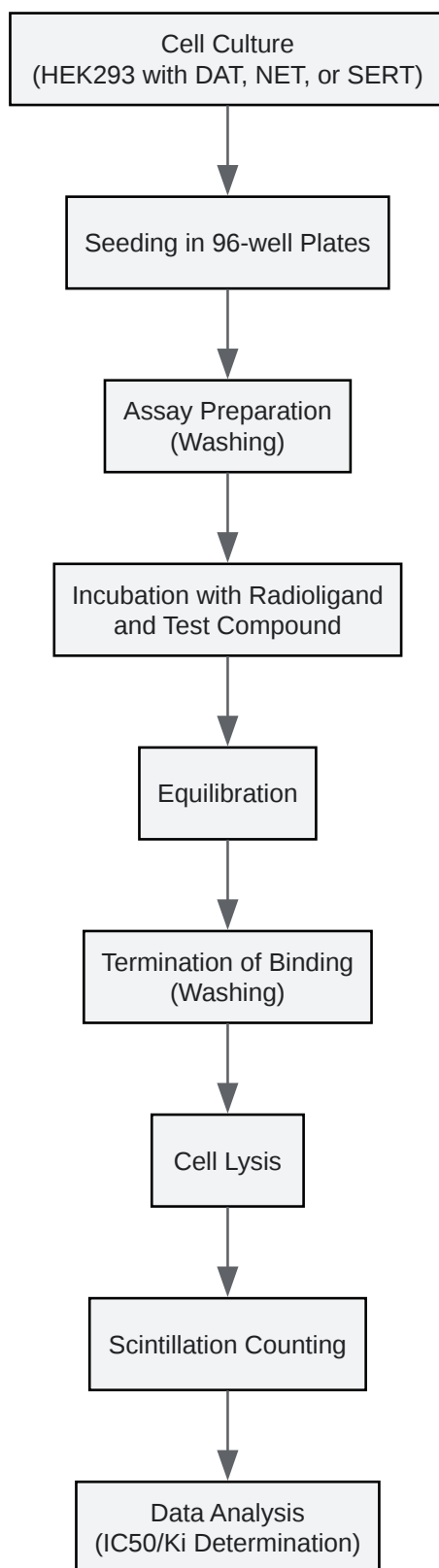
## Mandatory Visualization

The following diagrams illustrate the mechanism of monoamine reuptake inhibition and a typical experimental workflow for determining monoamine transporter affinity.



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Caption: Mechanism of monoamine reuptake inhibition by 4-FPM, cocaine, and methylphenidate.



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